Comprehensive Physicochemical Profiling and Stability Dynamics of 2-Amino-2-(pyridin-4-yl)ethanol
Comprehensive Physicochemical Profiling and Stability Dynamics of 2-Amino-2-(pyridin-4-yl)ethanol
Executive Summary
In modern drug discovery and active pharmaceutical ingredient (API) synthesis, chiral amino-alcohols serve as indispensable building blocks. 2-Amino-2-(pyridin-4-yl)ethanol is a highly versatile, bifunctional scaffold characterized by a pyridine ring substituted with an ethanolamine moiety. The orthogonal reactivity of its primary amine, primary alcohol, and aromatic nitrogen makes it highly valuable for synthesizing complex pharmacophores. However, this same multifunctionality introduces specific stability challenges and formulation incompatibilities.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, degradation pathways, and stability-indicating analytical methodologies for 2-Amino-2-(pyridin-4-yl)ethanol, empowering researchers and formulation scientists to optimize its handling and integration into drug development pipelines.
Physicochemical Parameters & Structural Analysis
Understanding the intrinsic molecular properties of 2-Amino-2-(pyridin-4-yl)ethanol is critical for predicting its behavior in solution and solid-state formulations. The molecule exists primarily in two forms: the free base and the dihydrochloride salt. The free base is highly polar and hydrophilic, while the dihydrochloride salt exhibits significant hygroscopicity.
Table 1: Core Physicochemical Properties
| Property | Free Base Form | Dihydrochloride Salt Form |
| CAS Registry Number | 724463-81-4[1] | 1220039-63-3[2] |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₂Cl₂N₂O |
| Molecular Weight | 138.17 g/mol [3] | 211.09 g/mol |
| SMILES String | NC(CO)c1ccncc1 | Cl.Cl.NC(CO)c1ccncc1 |
| Predicted pKa (Pyridine N) | ~5.2 | ~5.2 |
| Predicted pKa (Primary Amine) | ~8.5 - 9.0 | ~8.5 - 9.0 |
| Predicted LogP | -0.5 to 0.1 | N/A (Ionized) |
Structural Causality: The basicity of the molecule is split between the sp² hybridized pyridine nitrogen (pKa ~5.2) and the sp³ hybridized primary amine (pKa ~8.8). At physiological pH (7.4), the primary amine is predominantly protonated, while the pyridine ring remains neutral. This differential ionization is the primary driver behind the molecule's high aqueous solubility and dictates the necessity for specialized chromatographic techniques (such as HILIC) for accurate quantification.
Degradation Pathways and Reactivity Mapping
The stability profile of 2-Amino-2-(pyridin-4-yl)ethanol is governed by the independent and synergistic reactivities of its three functional nodes.
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Oxidative Susceptibility: The primary amine is vulnerable to reactive oxygen species (ROS), leading to the formation of hydroxylamines and, subsequently, nitrones. Under aggressive peroxide stress, the pyridine nitrogen can undergo N-oxidation to form a pyridine N-oxide.
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Formulation Incompatibilities (Maillard Reaction): As a primary amine, the compound will rapidly condense with reducing sugars (e.g., lactose, glucose) via a Schiff base intermediate, followed by an Amadori rearrangement. This leads to severe browning and API depletion.
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Esterification: In the presence of acidic excipients or carboxylic acid degradation products, the primary alcohol can undergo slow esterification, particularly under thermal stress.
Fig 1. Reactivity map and degradation pathways of 2-Amino-2-(pyridin-4-yl)ethanol.
Stability-Indicating Analytical Methodology (HILIC-UV/MS)
Analytical Challenge: Standard reversed-phase (C18) chromatography fails to retain 2-Amino-2-(pyridin-4-yl)ethanol due to its high polarity (LogP < 0) and dual-basic nature. The compound typically elutes in the void volume, making it impossible to separate from polar degradation products.
Expertise & Rationale: To establish a self-validating, stability-indicating system, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated. By utilizing an amide-bonded stationary phase and an ammonium formate buffer at pH 3.0, both nitrogen centers are fully protonated. This maximizes hydrogen bonding and partitioning into the aqueous-enriched layer of the stationary phase, ensuring robust retention and excellent MS compatibility.
Step-by-Step HILIC Protocol
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Column Selection: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
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Mobile Phase Preparation:
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Mobile Phase A (Aqueous): 10 mM Ammonium formate in LC-MS grade water, adjusted strictly to pH 3.0 using formic acid. (Causality: pH 3.0 ensures consistent ionization of the pyridine ring, preventing peak tailing).
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Mobile Phase B (Organic): 0.1% Formic acid in LC-MS grade Acetonitrile.
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Gradient Elution Profile:
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0.0 - 2.0 min: 90% B (Isocratic hold to establish initial partitioning)
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2.0 - 8.0 min: Linear gradient from 90% B to 50% B
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8.0 - 10.0 min: Hold at 50% B (Elution of highly polar oxidative degradants)
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10.0 - 10.1 min: Return to 90% B
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10.1 - 15.0 min: Re-equilibration
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Operational Parameters: Flow rate of 0.4 mL/min; Column oven set to 40°C (Causality: Elevated temperature reduces the high viscosity of the aqueous/acetonitrile mixture, improving mass transfer and reducing backpressure).
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Detection: UV detection at 254 nm (targeting the pyridine chromophore) coupled with ESI-MS in positive ion mode (monitoring m/z 139.1 [M+H]⁺ for the intact free base).
Forced Degradation Protocol (ICH Q1A/Q1B Compliant)
To validate the stability-indicating power of the HILIC method, the following forced degradation matrix must be executed. This protocol systematically breaks down the API to ensure all degradants are chromatographically resolved from the parent peak.
Table 2: Forced Degradation Matrix & Expected Outcomes
| Stress Condition | Experimental Parameters | Expected Degradation Pathway / Outcome |
| Hydrolytic (Acid) | 0.1 N HCl, 60°C, 24 hours | Highly stable. Minimal degradation expected due to the absence of hydrolyzable amides or esters. |
| Hydrolytic (Base) | 0.1 N NaOH, 60°C, 24 hours | Stable. Minor risk of alcohol elimination under extreme prolonged stress. |
| Oxidative | 3% H₂O₂, Room Temp, 24 hours | High Susceptibility. Rapid formation of pyridine N-oxide and primary amine oxidation products (nitrones). |
| Thermal (Solid) | Solid state, 80°C, 7 days | Stable in free base form. Dihydrochloride salt may show physical deliquescence if ambient humidity is not controlled. |
| Photolytic | 1.2M lux hours + 200 Wh/m² UV | Moderate degradation. Pyridine ring is susceptible to UV-induced radical reactions. |
Formulation & Storage Directives
Translating the physicochemical data into practical handling protocols is essential for maintaining the integrity of 2-Amino-2-(pyridin-4-yl)ethanol during scale-up and formulation.
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Excipient Selection: Strictly avoid reducing sugars (e.g., lactose monohydrate, glucose, maltose). The primary amine will undergo a rapid Maillard condensation, rendering the API inactive. Recommend utilizing non-reducing diluents such as Microcrystalline Cellulose (MCC), mannitol, or dibasic calcium phosphate.
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Storage of the Dihydrochloride Salt: The dihydrochloride salt (CAS 1220039-63-3) is highly hygroscopic. Moisture sorption not only lowers the effective assay value but also increases molecular mobility, accelerating solid-state degradation. It must be stored in tightly sealed, light-resistant containers with active desiccants (e.g., silica gel) under an inert argon or nitrogen atmosphere.
References
- Source: alfa-chemclinix.
- Source: synblock.
- Title: CAS 724463-81-4 2-Amino-2-pyridin-4-yl-ethanol - Pharma Innovation (Molecular Weight Data)
- Title: 2-Amino-2-(4-pyridyl)
- Title: 2-Amino-2-(pyridin-3-yl)ethanol | 372144-01-9 | Benchchem (pKa Estimation Methodology)
